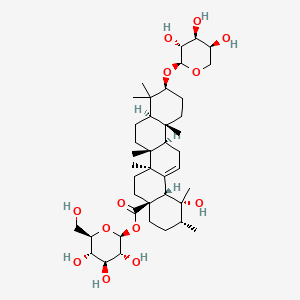

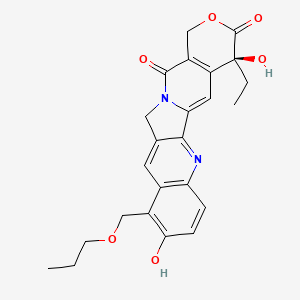

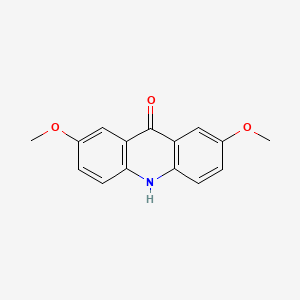

2,7-Dimethoxyacridin-9(10H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,7-Dimethoxyacridin-9(10H)-one” is also known as “3-(2,7-Dimethoxyacridin-9-yl)sulfanylpropan-1-amine dihydrochloride” or "LDN-192960" . It is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) . It has been found to induce cytotoxicity and growth inhibition in multiple myeloma and triple negative breast cancer cells .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H20N2O2S . The molecular weight is 328.429 . The Isomeric SMILES notation is COc1ccc2c(c1)c(c3cc(ccc3n2)OC)SCCCN .

Physical and Chemical Properties Analysis

“this compound” is a yellow solid . It is soluble in DMSO and water .

Aplicaciones Científicas De Investigación

Thermodynamic Properties : The study of melting, volatilisation, and crystal lattice enthalpies of various acridin-9(10H)-ones, including 2,7-Dimethoxyacridin-9(10H)-one, provides insights into their thermodynamic characteristics. These properties are crucial for understanding their stability and reactivity under different conditions (Storoniak et al., 2003).

Fluorescence Applications : Certain derivatives of acridin-9(10H)-ones exhibit fluorescence with large Stokes shifts and long emission decay times, making them useful for time-resolved imaging and sensing applications. Their high photostability further enhances their utility in these areas (Russegger & Borisov, 2021).

OLED Technology : In the field of OLEDs, acridin-9(10H)-one derivatives have been utilized as emitters. They exhibit thermally activated delayed fluorescence (TADF) characteristics and contribute to the development of high-performance green OLEDs with increased efficiency (Qin et al., 2022).

Synthesis and Chemical Properties : Various synthetic pathways have been explored for acridin-9(10H)-ones and their derivatives. These studies contribute to the understanding of their chemical behavior and potential applications in different fields, including pharmaceuticals (Prinz et al., 1996).

Biological Activities : Some derivatives of acridin-9(10H)-ones have shown promising antitumor activity. For example, specific isomers and related compounds have been tested on various human cancer cell lines, showing cytotoxic activities at micromolar concentrations (Delfourne et al., 2003).

Antimalarial Research : Tetrahydroacridin-9(10H)-ones, a related class, have been optimized for their antimalarial properties. These compounds have been identified as potent against clinically relevant malaria isolates, demonstrating the potential of acridin-9(10H)-one derivatives in antimalarial drug development (Cross et al., 2011).

Interaction with DNA : Studies on the interaction of acridine derivatives with double-stranded DNA provide insights into their potential as drug candidates, revealing their mechanisms of action and intercalation properties (Rupar et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,7-dimethoxy-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYXJSQZFOQKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)